molecular formula C9H10N2O3 B181844 N,N-dimethyl-2-nitrobenzamide CAS No. 2018-71-5

N,N-dimethyl-2-nitrobenzamide

Cat. No. B181844
Key on ui cas rn: 2018-71-5
M. Wt: 194.19 g/mol
InChI Key: KPQZUMNGHBYUOI-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of dimethylamine (30 g, 270 mmol) and sodium hydroxide (7.2 g, 180 mmol) in 60 mL of dioxane was stirred and 2-nitrobenzoyl chloride (23.8 mL, 180 mmol) in 100 mL of dioxane was added dropwise. The mixture was stirred at room temperature for approximately 12 hours and then partitioned between 100 mL of saturated sodium bicarbonate solution and 150 mL of ethyl acetate. The aqueous layer was extracted with ethyl acetate (2×100 mL) and the combined ethyl acetate was washed with brine, dried (Na2SO4) and concentrated. The residue was purified on silica gel by flash chromatography eluting with 4% methanol/methylene chloride to give N,N-dimethyl-2-nitrobenzamide (20 g, 103 mmol), m.p. 74°-76° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[OH-].[Na+].[N+:6]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](Cl)=[O:12])([O-:8])=[O:7]>O1CCOCC1>[CH3:1][N:2]([CH3:3])[C:11](=[O:12])[C:10]1[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=1[N+:6]([O-:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CNC
Name
Quantity
7.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
23.8 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for approximately 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
partitioned between 100 mL of saturated sodium bicarbonate solution and 150 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
the combined ethyl acetate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel by flash chromatography
WASH
Type
WASH
Details
eluting with 4% methanol/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
CN(C(C1=C(C=CC=C1)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 103 mmol
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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